

# Application Note: Extraction of Curium from Nitric Acid using CyMe4BTBP

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## Compound of Interest

Compound Name: CyMe4BTBP

Cat. No.: B3030313

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## Introduction

The separation of minor actinides, such as curium (Cm), from lanthanides and other fission products in spent nuclear fuel is a critical step in advanced nuclear fuel cycles. This separation reduces the long-term radiotoxicity of nuclear waste and allows for the potential transmutation of these elements. The ligand 6,6'-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2'-bipyridine, commonly known as **CyMe4BTBP**, has emerged as a highly selective extractant for trivalent actinides (An(III)) over lanthanides (Ln(III)) in nitric acid media. This application note provides a detailed protocol for the solvent extraction of curium from nitric acid solutions using **CyMe4BTBP**, summarizing key quantitative data and outlining the experimental workflow. This information is intended for researchers and scientists working in the fields of nuclear chemistry, radiochemistry, and materials science.

## Quantitative Data Summary

The efficiency of curium extraction using **CyMe4BTBP** is influenced by several factors, primarily the nitric acid concentration in the aqueous phase. The distribution ratio (D) is a key parameter used to quantify the extraction efficiency, defined as the concentration of the metal ion in the organic phase divided by its concentration in the aqueous phase at equilibrium.

Table 1: Distribution Ratios of Curium(III) and Americium(III) with **CyMe4BTBP** in 1-octanol as a function of Nitric Acid Concentration.

Nitric Acid Concentration (mol/L)	D(Cm)	D(Am)	Separation Factor (SF Am/Cm)
1.0	~10	~20	~2.0
2.0	~30	~60	~2.0
3.0	~100	~200	~2.0
4.0	~200	~400	~2.0

Note: Data is compiled from various sources and represents typical values. Actual values may vary depending on specific experimental conditions such as temperature and phase contact time.

Table 2: Stripping of Curium(III) and Americium(III) from a Loaded Organic Phase.

Stripping Agent	D(Cm)	D(Am)
0.01 mol/L HNO <sub>3</sub> + 0.2 mol/L TEDGA	0.0034 ± 0.0007	0.018 ± 0.003

This data indicates that a combination of low acidity and a hydrophilic complexing agent like TEDGA can effectively strip curium from the loaded organic phase.[\[1\]](#)

## Experimental Protocols

### Protocol 1: Preparation of Solutions

- Aqueous Phase Preparation:
  - Prepare a stock solution of curium(III) nitrate in 0.1 mol/L nitric acid. The exact concentration of curium should be determined by a suitable analytical technique such as alpha spectrometry or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

- Prepare a series of aqueous feed solutions with varying nitric acid concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, 4.0 mol/L) by diluting a concentrated nitric acid stock solution with deionized water.
- Spike the nitric acid solutions with the curium(III) stock solution to achieve the desired initial curium concentration. The final concentration should be within the optimal range for the chosen analytical method.
- Organic Phase Preparation:
  - Dissolve a precise amount of **CyMe4BTBP** ligand in a suitable organic diluent, such as 1-octanol, to achieve the desired concentration (e.g., 10 mmol/L).[2][3] The choice of diluent can significantly impact the extraction kinetics and efficiency.
  - Pre-equilibrate the organic phase by contacting it with an equal volume of the corresponding nitric acid solution (without curium) for a sufficient time (e.g., 30 minutes) to ensure that the organic phase is saturated with nitric acid. This prevents volume changes during the extraction experiment. Separate the two phases after pre-equilibration.

## Protocol 2: Batch Solvent Extraction of Curium

- In a suitable vial (e.g., a glass centrifuge tube), add equal volumes of the prepared aqueous feed solution containing curium and the pre-equilibrated organic phase.
- Seal the vial and agitate the mixture vigorously for a predetermined period to ensure that equilibrium is reached. A shaking time of 90 minutes at 2500 rpm is often sufficient.[2]
- After agitation, centrifuge the vial to ensure complete phase separation.
- Carefully separate the aqueous and organic phases using a pipette.
- Take an aliquot from both the aqueous and organic phases for analysis of curium concentration.

## Protocol 3: Stripping of Curium from the Loaded Organic Phase

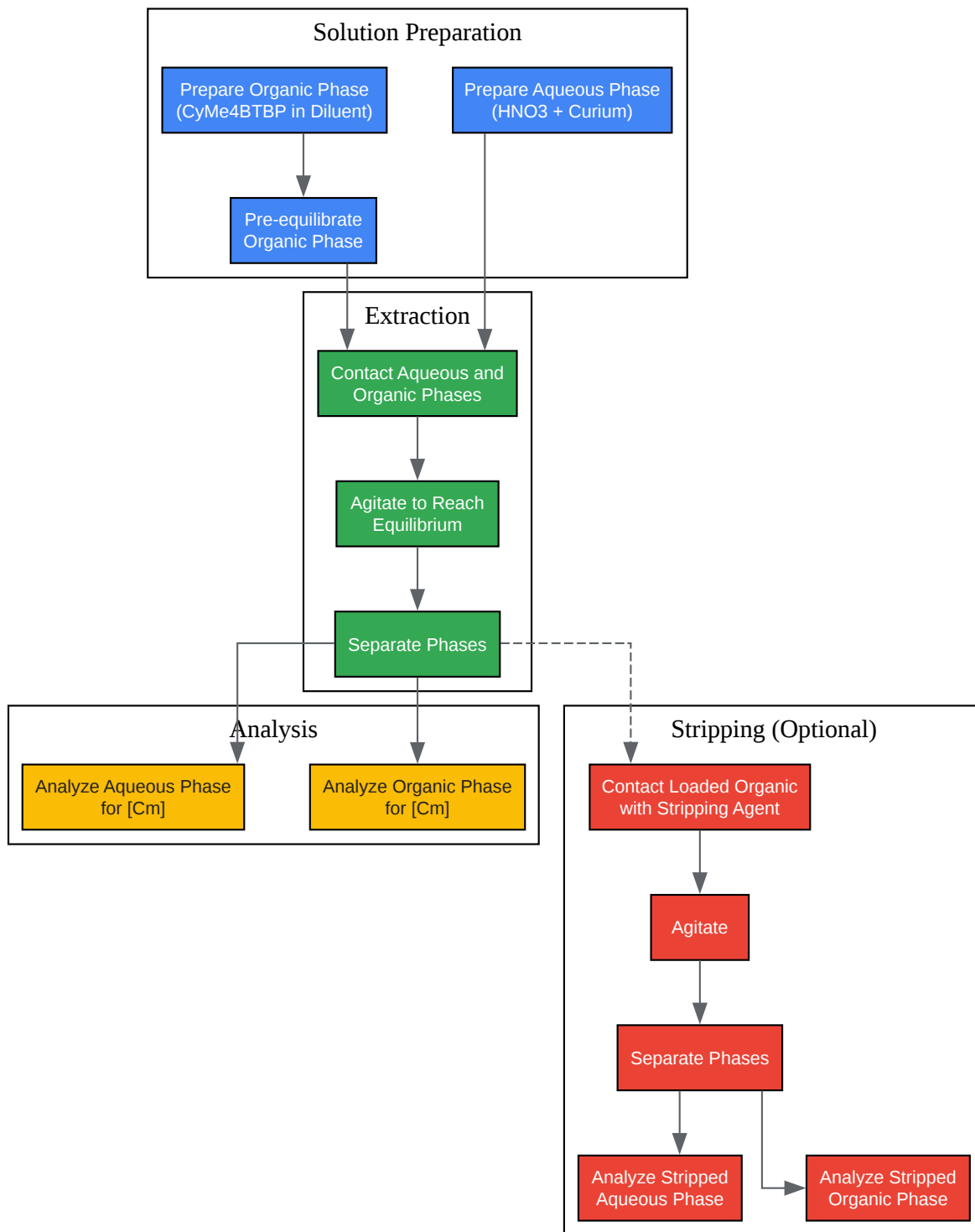
- Take a known volume of the curium-loaded organic phase from the extraction experiment.

- Add an equal volume of the stripping solution (e.g., 0.01 mol/L HNO<sub>3</sub>). The addition of a hydrophilic complexing agent like N,N,N',N'-tetraethyldiglycolamide (TEDGA) can enhance stripping efficiency.[1]
- Follow the same agitation and phase separation procedure as described in Protocol 2.
- Analyze the curium concentration in both the aqueous stripping solution and the stripped organic phase to determine the stripping efficiency.

## Protocol 4: Analysis of Curium Concentration

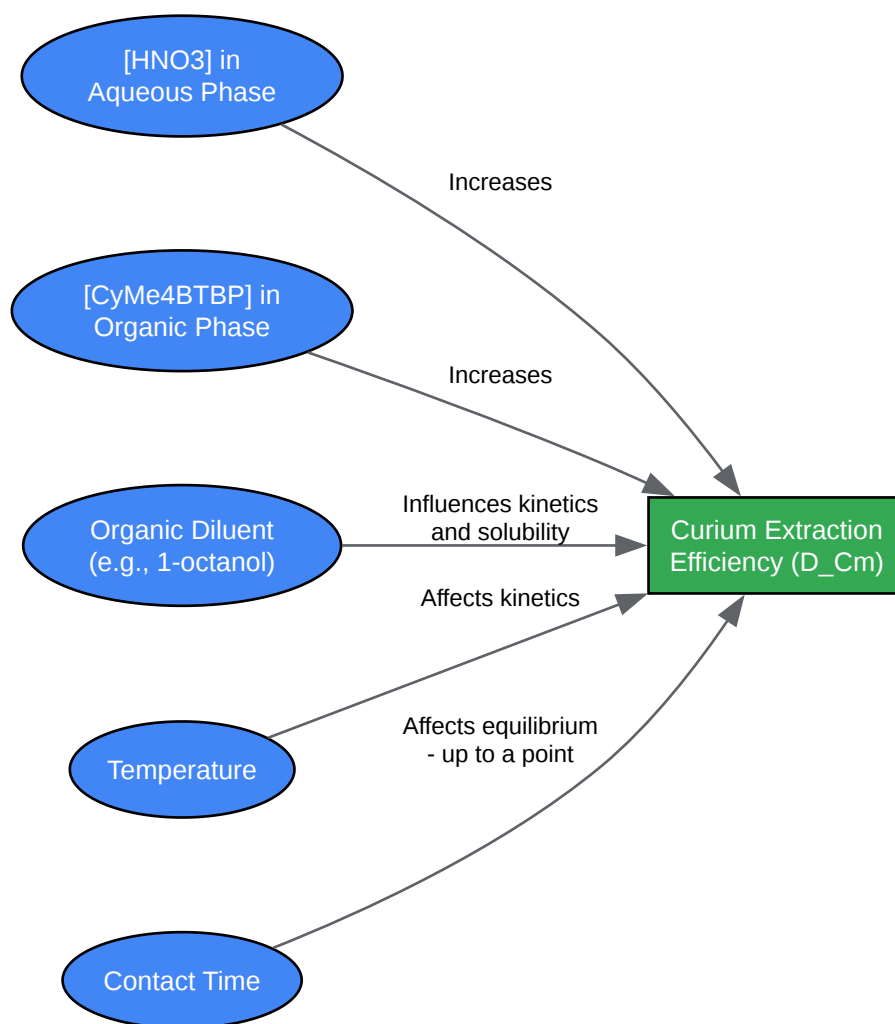
- Alpha Spectrometry:
  - Prepare a counting source by evaporating a known aliquot of the aqueous or organic phase on a stainless steel planchet.
  - Measure the alpha activity using a high-purity germanium detector or a silicon surface barrier detector. The characteristic alpha energy peaks of the curium isotopes (e.g., <sup>244</sup>Cm) are used for quantification.
- Inductively Coupled Plasma - Mass Spectrometry (ICP-MS):
  - Prepare samples by diluting the aqueous and organic phases in a suitable matrix (e.g., dilute nitric acid). For organic samples, a back-extraction into an aqueous phase may be necessary prior to analysis.
  - Analyze the samples using an ICP-MS instrument to determine the concentration of curium isotopes.

## Visualizations



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Caption: Experimental workflow for the extraction of curium.



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Caption: Factors influencing curium extraction efficiency.

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